1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-3-METHYLPIPERIDINE
Overview
Description
1-(3-Chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine is an organic compound with a complex structure that includes a benzothiophene ring substituted with a chlorine atom and a carbonyl group, as well as a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine typically involves the following steps:
Formation of 3-chloro-1-benzothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 3-chloro-1-benzothiophene with thionyl chloride (SOCl₂) under reflux conditions.
Reaction with 3-methylpiperidine: The 3-chloro-1-benzothiophene-2-carbonyl chloride is then reacted with 3-methylpiperidine in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions, potentially forming alcohols or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as sodium borohydride (NaBH₄) for reduction and potassium permanganate (KMnO₄) for oxidation are commonly used.
Major Products
Substitution Reactions: Products include substituted benzothiophene derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include alcohols or other oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(3-Chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.
3-methylpiperidine: Another precursor used in the synthesis.
Other benzothiophene derivatives: Compounds with similar structures but different substituents on the benzothiophene ring.
Uniqueness
1-(3-Chloro-1-benzothiophene-2-carbonyl)-3-methylpiperidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(3-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-10-5-4-8-17(9-10)15(18)14-13(16)11-6-2-3-7-12(11)19-14/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONLYCKWSORWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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